molecular formula C16H26Si2 B12529575 1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane CAS No. 834966-70-0

1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane

Cat. No.: B12529575
CAS No.: 834966-70-0
M. Wt: 274.55 g/mol
InChI Key: VRDQJLUGRKGUAU-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane: is a unique organosilicon compound characterized by its two silicon atoms bonded to a pentadienyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane can be synthesized through a series of organosilicon reactions. One common method involves the hydrosilylation of 1,4-pentadiene with phenylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, ozone; room temperature to 50°C.

    Reduction: Lithium aluminum hydride; room temperature to 40°C.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); room temperature to 60°C.

Major Products:

    Oxidation: Silanol, siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.

    Biology: Investigated for its potential as a biocompatible material in medical devices and implants.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of high-performance polymers and coatings with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane involves its interaction with various molecular targets and pathways The compound’s silicon atoms can form stable bonds with other elements, allowing it to participate in diverse chemical reactions

Comparison with Similar Compounds

    1,1,2,2,2-Pentamethyl-1-phenyldisilane: Similar in structure but lacks the pentadienyl group, resulting in different reactivity and applications.

    1,1,1,2,2-Pentamethyl-2-(octadecyloxy)disilane: Contains an octadecyloxy group instead of the pentadienyl group, leading to variations in physical and chemical properties.

Uniqueness: 1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane is unique due to its combination of silicon atoms with both phenyl and pentadienyl groups

Properties

CAS No.

834966-70-0

Molecular Formula

C16H26Si2

Molecular Weight

274.55 g/mol

IUPAC Name

dimethyl-(2-phenylpenta-1,4-dienyl)-trimethylsilylsilane

InChI

InChI=1S/C16H26Si2/c1-7-11-16(15-12-9-8-10-13-15)14-18(5,6)17(2,3)4/h7-10,12-14H,1,11H2,2-6H3

InChI Key

VRDQJLUGRKGUAU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C=C(CC=C)C1=CC=CC=C1

Origin of Product

United States

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